molecular formula C21H23ClN2O4 B247827 1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone

1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone

Cat. No. B247827
M. Wt: 402.9 g/mol
InChI Key: MROIQGORONZJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1B receptor, which is involved in the regulation of serotonin levels in the brain. By blocking this receptor, 1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone may increase the availability of serotonin, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce anxiety and depression-like behaviors in animal models, as well as to have antiarrhythmic effects in the heart. Additionally, it has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone. One potential area of study is its potential use in the treatment of arrhythmias, as it has been shown to have antiarrhythmic effects in animal models. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in neurology and psychiatry.
Conclusion
In conclusion, 1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic applications and mechanism of action.

Synthesis Methods

The synthesis of 1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone involves the reaction of 1-m-tolyloxy-2-propanone with 4-chlorophenoxyacetyl chloride in the presence of piperazine. The resulting product is then purified through recrystallization to obtain 1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone in high purity.

Scientific Research Applications

1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and cardiology. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties, as well as potential antiarrhythmic effects.

properties

Product Name

1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone

Molecular Formula

C21H23ClN2O4

Molecular Weight

402.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H23ClN2O4/c1-16-3-2-4-19(13-16)28-15-21(26)24-11-9-23(10-12-24)20(25)14-27-18-7-5-17(22)6-8-18/h2-8,13H,9-12,14-15H2,1H3

InChI Key

MROIQGORONZJRL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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